molecular formula C12H11NO4 B595858 Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate CAS No. 1263284-48-5

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Cat. No. B595858
M. Wt: 233.223
InChI Key: UQZXENXVBAKDBY-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate” is a chemical compound . Its empirical formula is C12H11NO4 and its molecular weight is 233.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving “Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate”. Quinoline derivatives are known to participate in various chemical reactions, but the specifics would depend on the exact conditions and reagents used .


Physical And Chemical Properties Analysis

The compound is a solid and should be stored sealed in a dry environment at 2-8°C . Its boiling point is not specified .

Scientific Research Applications

Antimalarial Agents Metabolism

Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, showing significant efficacy in treating malaria. Metabolic studies on these compounds, including tritium-labelled primaquine in dogs, have identified several metabolites, such as 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline (6HPQ), which may form methaemoglobin-forming compounds. These metabolites exhibit activity in vitro, indicating their role in antimalarial action and potential methaemoglobin formation mechanisms (Strother, Fraser, Allahyari, & Tilton, 1981).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline, a "privileged scaffold" found in nature, has been studied for its role as anticancer antibiotics, showing the potential of similar compounds in drug discovery for cancer and central nervous system (CNS) disorders. The FDA's approval of trabectedin for soft tissue sarcomas highlights the success of these compounds in anticancer drug discovery. This indicates the broader application potential of quinoline derivatives in therapeutic areas beyond malaria, including cancer, CNS disorders, and infectious diseases (Singh & Shah, 2017).

Antioxidant Applications

Research on antioxidants like ethoxyquin and its analogues, including methoxyquinolines, shows their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion. These studies underline the importance of quinoline derivatives in food preservation, highlighting their potential as potent antioxidants in their own right, contributing to food safety and stability (de Koning, 2002).

Insights into 8-Hydroxyquinolines

The study of 8-hydroxyquinoline derivatives in medicinal chemistry reveals their significant biological activities, including anticancer, anti-HIV, and neuroprotective effects. These compounds' metal chelation properties make them promising drug candidates for treating various diseases, showcasing the vast therapeutic potential of quinoline derivatives in modern medicine (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZXENXVBAKDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677324
Record name Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

CAS RN

1263284-48-5
Record name Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (36N, 50 mL) is added dropwise at room temperature to a stirred suspension of 3-hydroxy-6-methoxyquinoline-4-carboxylic acid (14.5 g, 66.15 mmol, 1.0 eq) in methanol (250 mL) and the resulting mixture is heated at 65° C. for 36 hours. Solvent is then evaporated and the residue is quenched with the dropwise addition at 0° C. of saturated sodium hydrogen carbonate aqueous solution. The resulting precipitate is collected by filtration and dried under vacuum to afford 3-hydroxy-6-methoxyquinoline-4-carboxylic acid methyl ester as an off-white powder (15.0 g, 97% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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